Dolichantoside

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

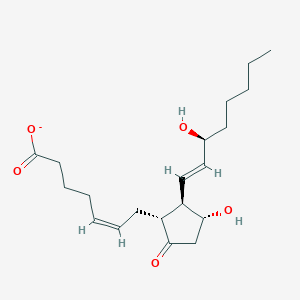

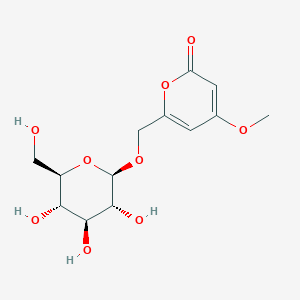

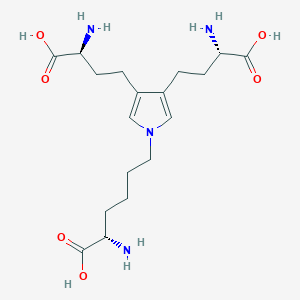

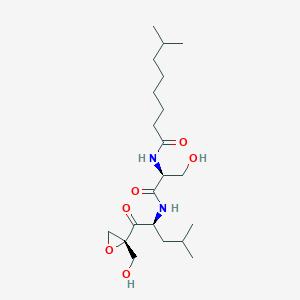

Dolichantoside is a natural product found in Strychnos tricalysioides and Strychnos mellodora with data available.

Aplicaciones Científicas De Investigación

Subheading Role of Polyisoprenoids in Cellular Processes

Polyisoprenoid alcohols, including dolichols, are ubiquitous in living organisms, from bacteria to mammals. These compounds, derived from mevalonate (MVA) pathway in animals and yeast, and MVA and methylerythritol phosphate (MEP) pathway in plants, are constructed by cis-prenyltransferases (CPTs) forming a long hydrocarbon skeleton. The physiological importance of dolichols and polyprenols is still under debate. They are considered superlipids due to their highly hydrophobic nature and are postulated to play roles in intracellular protein traffic and cellular defense against adverse conditions. Moreover, a direct link between dolichol biosynthesis and congenital disorders of glycosylation (CDG) has been established, suggesting their significant cellular roles and potential pharmacological targets (Surmacz & Swiezewska, 2011).

Applications of Dolichantoside in Diverse Fields

Subheading Dolichantoside's Potential in Data Mining and Machine Learning

Although not directly mentioning Dolichantoside, the paper on machine learning and data mining in diabetes research shows the integration of advanced technologies in understanding complex biological data. The application of data mining and machine learning in biosciences is vital in transforming information into valuable knowledge. This approach is particularly relevant in diabetes mellitus research, where extensive data from diagnosis, etiopathophysiology, therapy, etc., are available. Machine learning algorithms like Support Vector Machines (SVM) are extensively used, with 85% of the studies characterized by supervised learning approaches. This highlights the potential of integrating computational methods with natural compound research like Dolichantoside for deeper insights (Kavakiotis et al., 2017).

Propiedades

Nombre del producto |

Dolichantoside |

|---|---|

Fórmula molecular |

C28H36N2O9 |

Peso molecular |

544.6 g/mol |

Nombre IUPAC |

methyl (2S,3R,4S)-3-ethenyl-4-[[(1S)-2-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]methyl]-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylate |

InChI |

InChI=1S/C28H36N2O9/c1-4-14-17(11-20-22-16(9-10-30(20)2)15-7-5-6-8-19(15)29-22)18(26(35)36-3)13-37-27(14)39-28-25(34)24(33)23(32)21(12-31)38-28/h4-8,13-14,17,20-21,23-25,27-29,31-34H,1,9-12H2,2-3H3/t14-,17+,20+,21-,23-,24+,25-,27+,28+/m1/s1 |

Clave InChI |

SLMISZLSXLAAKK-PQZOUNHZSA-N |

SMILES isomérico |

CN1CCC2=C([C@@H]1C[C@H]3[C@H]([C@@H](OC=C3C(=O)OC)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C=C)NC5=CC=CC=C25 |

SMILES canónico |

CN1CCC2=C(C1CC3C(C(OC=C3C(=O)OC)OC4C(C(C(C(O4)CO)O)O)O)C=C)NC5=CC=CC=C25 |

Sinónimos |

dolichantoside |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

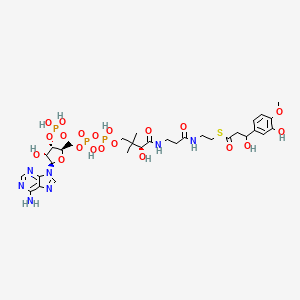

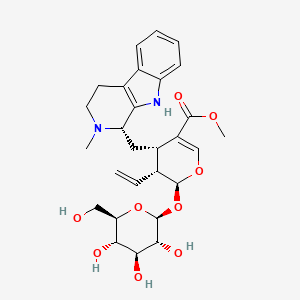

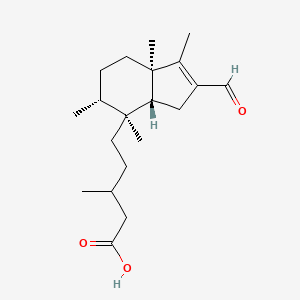

![(1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'E,20'R,21'R,24'S)-2-butan-2-yl-24'-hydroxy-12'-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-21'-methoxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one](/img/structure/B1247427.png)

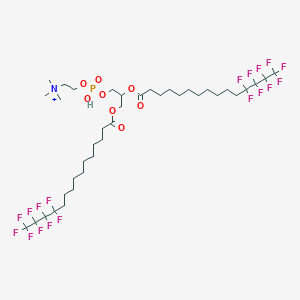

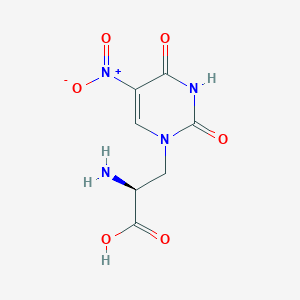

![[5-(2-Methyl-5-fluorophenyl)furan-2-ylcarbonyl]guanidine](/img/structure/B1247431.png)